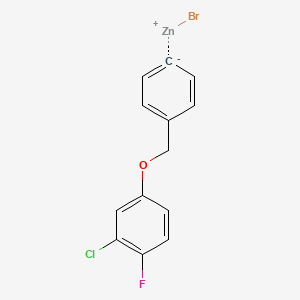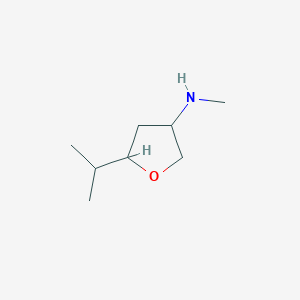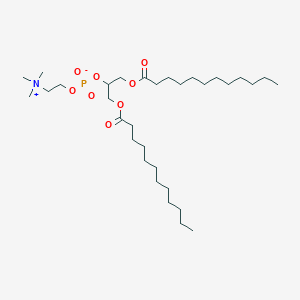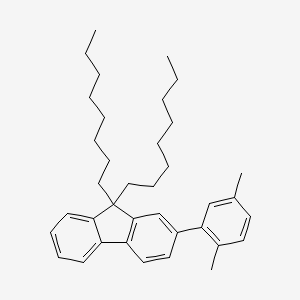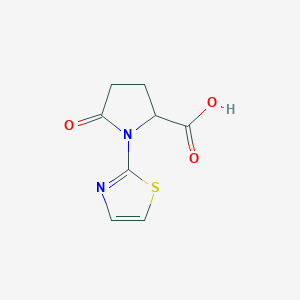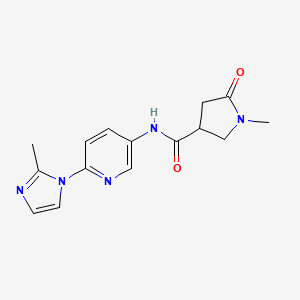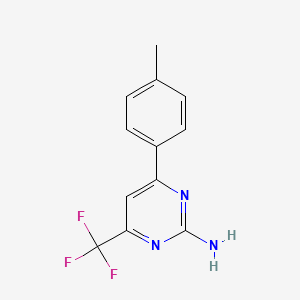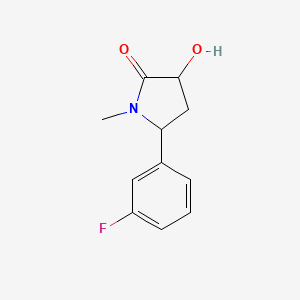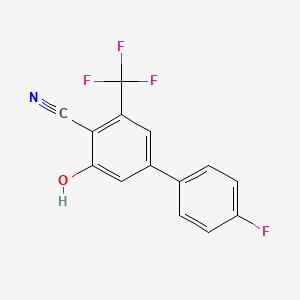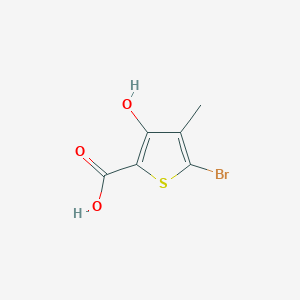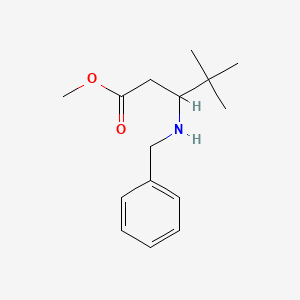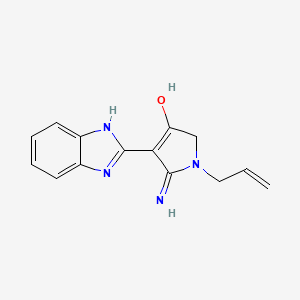
1-allyl-5-amino-4-(1H-benzimidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD06362176 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable substance in both research and industrial applications.
Preparation Methods
The synthesis of MFCD06362176 involves several steps, including specific reaction conditions and reagents. The preparation methods can be categorized into synthetic routes and industrial production methods.
Synthetic Routes
Cyclization Reaction: One of the primary methods involves a diastereomerically selective cyclization reaction.
Intermediate Formation: Novel intermediates are used in the preparation of MFCD06362176, which are crucial for achieving high purity and yield.
Industrial Production Methods
Industrial production of MFCD06362176 typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process may include:
Batch Processing: Utilizing batch reactors to control reaction parameters precisely.
Continuous Flow Synthesis: Employing continuous flow reactors for large-scale production, enhancing efficiency and scalability.
Chemical Reactions Analysis
MFCD06362176 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.
Types of Reactions
Reduction: Reduction reactions involve the use of reducing agents to convert MFCD06362176 into its reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted compounds.
Scientific Research Applications
MFCD06362176 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry
In chemistry, MFCD06362176 is used as a reagent in various synthetic reactions, contributing to the development of new compounds and materials.
Biology
In biological research, MFCD06362176 is utilized to study cellular processes and biochemical pathways. Its reactivity makes it a valuable tool for probing biological systems.
Medicine
In medicine, MFCD06362176 has potential therapeutic applications. It is investigated for its effects on specific molecular targets and pathways, contributing to drug discovery and development.
Industry
In industrial applications, MFCD06362176 is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of MFCD06362176 involves its interaction with specific molecular targets and pathways. It exerts its effects through:
Molecular Binding: MFCD06362176 binds to specific proteins or enzymes, modulating their activity.
Pathway Modulation: It influences biochemical pathways, leading to changes in cellular processes and functions.
Properties
Molecular Formula |
C14H14N4O |
|---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-prop-2-enyl-2H-pyrrol-3-ol |
InChI |
InChI=1S/C14H14N4O/c1-2-7-18-8-11(19)12(13(18)15)14-16-9-5-3-4-6-10(9)17-14/h2-6,15,19H,1,7-8H2,(H,16,17) |
InChI Key |
DNIUCIPSWDCFGO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



